5-Bromo-2-fluoro-3-methylbenzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methyl group on the benzene ring. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-2-fluoro-3-methylbenzoic acid is likely to involve interactions with its targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can participate in free radical reactions, while the carboxylic acid group can engage in nucleophilic substitution reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and impacts on cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes:
Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure high-quality product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).
Oxidation and Reduction: While the carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, the aromatic ring itself is relatively stable under mild conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane complexes.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives with higher oxidation states.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Precursor for the synthesis of polymers and advanced materials.
Biology and Medicine:
Drug Development: Potential use in the design of new drugs due to its ability to interact with biological targets.
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Dyes and Pigments: Used in the synthesis of colorants for various applications.
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
- 2-Fluoro-3-methylbenzoic acid
Comparison: 5-Bromo-2-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASLKUKYXZAJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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